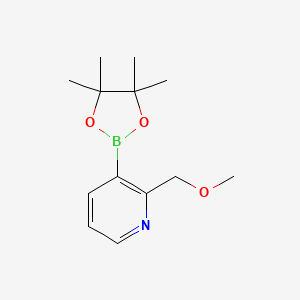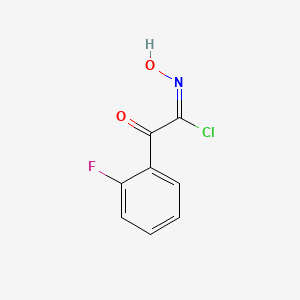
(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride is an organic compound with a complex structure that includes a fluorophenyl group, a hydroxy group, and an oxoethanimidoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride typically involves the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining purity and yield, would apply. Scaling up the reaction would involve optimizing the reaction conditions to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
科学研究应用
(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
- (1E)-2-(2-chlorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride
- (1E)-2-(2-bromophenyl)-N-hydroxy-2-oxoethanimidoyl chloride
- (1E)-2-(2-methylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride
Uniqueness
(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride is unique due to the presence of the fluorine atom in its structure. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and stability. This makes it distinct from its analogs, which may have different halogen or alkyl substituents.
属性
分子式 |
C8H5ClFNO2 |
|---|---|
分子量 |
201.58 g/mol |
IUPAC 名称 |
(1E)-2-(2-fluorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C8H5ClFNO2/c9-8(11-13)7(12)5-3-1-2-4-6(5)10/h1-4,13H/b11-8+ |
InChI 键 |
QOTHHSODCSYTPO-DHZHZOJOSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)/C(=N\O)/Cl)F |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C(=NO)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


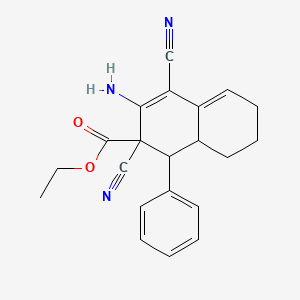
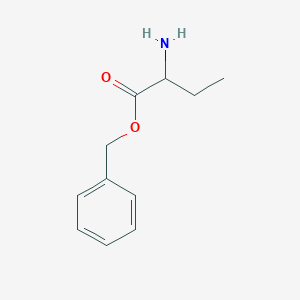
![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
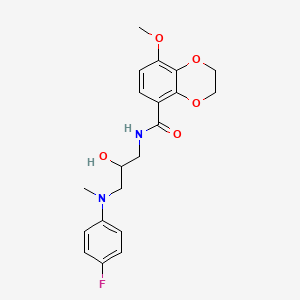
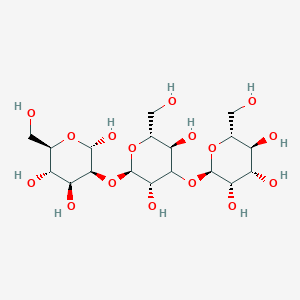
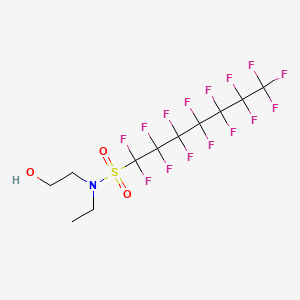
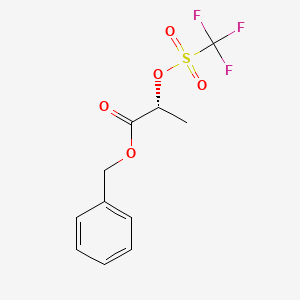
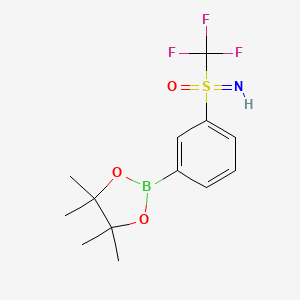
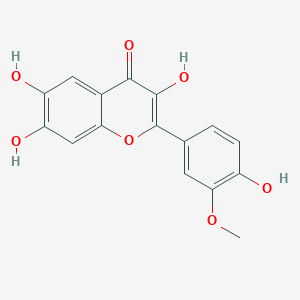
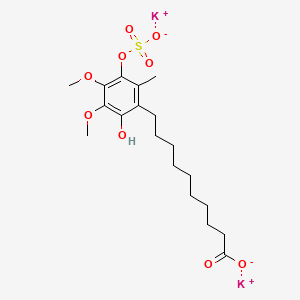
![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
